molecular formula C27H32O8 B12384167 [(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate

[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate

Cat. No.: B12384167
M. Wt: 484.5 g/mol
InChI Key: CQWHTXPRAFEPNO-QWIXNWPKSA-N
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Description

[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[107002,7014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Tetracyclic Core: This involves cyclization reactions to form the tetracyclic structure. Common reagents used in these steps include strong acids or bases to facilitate ring closure.

    Introduction of Functional Groups: Methoxy and hydroxy groups are introduced through selective functionalization reactions. Reagents such as methanol and hydroxylating agents are used under controlled conditions.

    Esterification: The final step involves the esterification of the tetracyclic core with (E)-2-methylbut-2-enoic acid. This is typically achieved using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to activate the carboxylic acid for ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient processing, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the double bonds and carbonyl groups in the compound. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical properties.

Scientific Research Applications

Chemistry

In chemistry, [(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[107002,7014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a lead compound for the development of new drugs. Its multiple functional groups and tetracyclic structure make it a candidate for targeting specific biological pathways. Research is ongoing to explore its potential as an anti-cancer agent, anti-inflammatory compound, and more.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it valuable for producing a wide range of products.

Mechanism of Action

The mechanism of action of [(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate involves its interaction with specific molecular targets in biological systems. The compound’s hydroxy and methoxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, its tetracyclic structure allows it to fit into specific binding sites, modulating the function of target molecules. Pathways involved in its action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate lies in its specific combination of functional groups and tetracyclic structure. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H32O8

Molecular Weight

484.5 g/mol

IUPAC Name

[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C27H32O8/c1-8-13(2)27(29)35-23-15(4)14(3)9-16-10-18(30-5)24(31-6)22(28)20(16)21-17(23)11-19-25(26(21)32-7)34-12-33-19/h8,10-11,14-15,23,28H,9,12H2,1-7H3/b13-8+/t14-,15-,23-/m1/s1

InChI Key

CQWHTXPRAFEPNO-QWIXNWPKSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C

Origin of Product

United States

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